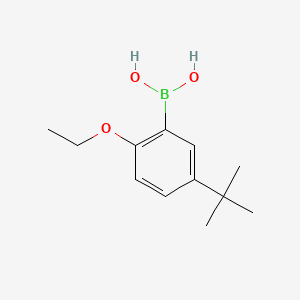

5-Tert-butyl-2-ethoxyphenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

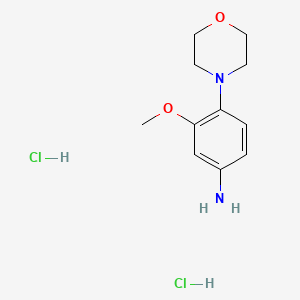

5-Tert-butyl-2-ethoxyphenylboronic acid is a chemical compound that belongs to the class of boronic acids . It has the molecular formula C12H19BO3 and a molecular weight of 222.09 g/mol .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H19BO3/c1-5-16-11-7-6-9 (12 (2,3)4)8-10 (11)13 (14)15/h6-8,14-15H,5H2,1-4H3 . The Canonical SMILES string is B (C1=C (C=CC (=C1)C (C) (C)C)OCC) (O)O . Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 222.09 g/mol . The compound has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds . Its topological polar surface area is 49.7 Ų .科学的研究の応用

Catalytic Asymmetric Synthesis

"5-Tert-butyl-2-ethoxyphenylboronic acid" is utilized in the catalytic asymmetric synthesis, contributing to the development of enantioenriched tert-butyl 3,3-diarylpropanoates. These compounds serve as essential building blocks in organic synthesis, prepared via an asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters. This method achieves high yields and enantioselectivities, demonstrating the versatility of such boronic acids in asymmetric synthesis (Paquin et al., 2005).

Boron-Nitrogen Macrocycles

Research into boron-nitrogen macrocycles has shown that the condensation reaction involving arylboronic acids, such as "this compound," leads to the formation of trimeric macrocyclic compounds. These molecules exhibit potential for including small organic molecules, analyzed through NMR spectroscopy and X-ray crystallography, highlighting the role of boronic acids in the development of new host-guest systems (Barba et al., 2004).

Synthesis of HBED–CC–tris(tert-butyl ester)

"this compound" is integral in the synthesis of HBED-CC-tris(tert-butyl ester), a complexing compound used mainly for radiolabeling with gallium-68. This compound, owing to its high stability, is significant in the diagnosis of prostate cancer, showcasing the importance of boronic acids in medicinal chemistry and diagnostic research (Jerzyk et al., 2021).

Spin Interaction in Zinc Complexes

The study of spin interaction in zinc complexes of Schiff and Mannich bases involves "this compound" derivatives, exploring their electrochemical properties and the coordination environment of zinc ions. This research provides insights into the magnetic properties of metal complexes and their potential applications in materials science (Orio et al., 2010).

Total Synthesis of Cryptophycin-24

The total synthesis of Cryptophycin-24, a potent anticancer agent, involves intermediates derivable from "this compound." This highlights the compound's utility in complex organic syntheses and its role in developing therapeutics (Eggen et al., 2000).

作用機序

Target of Action

The primary target of 5-Tert-butyl-2-ethoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step .

Biochemical Pathways

It plays a crucial role in the sm cross-coupling reaction, which is a key process in organic synthesis .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This reaction is mild, functional group tolerant, and generally environmentally benign .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions can affect the efficacy of the reaction . .

特性

IUPAC Name |

(5-tert-butyl-2-ethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BO3/c1-5-16-11-7-6-9(12(2,3)4)8-10(11)13(14)15/h6-8,14-15H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLPSEIACDGNHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(C)(C)C)OCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681563 |

Source

|

| Record name | (5-tert-Butyl-2-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217501-13-7 |

Source

|

| Record name | B-[5-(1,1-Dimethylethyl)-2-ethoxyphenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-tert-Butyl-2-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]thiourea](/img/structure/B573085.png)

![Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine](/img/structure/B573087.png)